2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(14-10-21-24-7-3-9-26-19(14)24)23-8-6-13(12-23)27-17-11-20-15-4-1-2-5-16(15)22-17/h1-2,4-5,10-11,13H,3,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRPKJQNKLAGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression
Biological Activity
The compound 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The compound features a quinoxaline backbone with a pyrazolo[3,2-b][1,3]oxazine moiety linked through a pyrrolidinyl ether. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing quinoxaline and pyrazole derivatives have been identified as potential inhibitors of cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- PARP Inhibition : Similar compounds have been reported to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased apoptosis in cancer cells with homologous recombination deficiencies .
- Antioxidant Activity : The presence of the pyrazole ring may contribute to antioxidant properties, reducing oxidative stress in cells .
- Enzyme Inhibition : Some derivatives have demonstrated inhibition against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Related Studies |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | , |
| Antimicrobial | Effective against specific bacteria | , |
| Neuroprotective | Protection against oxidative damage |
Case Study 1: Antitumor Efficacy
A study reported that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via PARP inhibition .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of various quinoxaline derivatives. The results indicated that specific compounds showed promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications on the pyrazole ring enhance efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Heterocycle Impact: The target compound’s pyrazolo-oxazine core differs from oxazoloquinoxalines () in electronic properties. Pyrazole’s basic N-H vs. oxazole’s oxygen may alter solubility and binding modes .
Pharmacological Activity
- Antimicrobial Potential: The target’s quinoxaline moiety may enable DNA intercalation, similar to oxazoloquinoxalines () and pyrazolino-carbazoles () . However, fluoroquinolone analogs (e.g., 8h in ) show stronger bactericidal effects due to fluorine’s electronegativity .
- Bioavailability: The pyrrolidine linker may enhance solubility over rigid analogs, though methoxyethoxy chains in oxazoloquinoxalines improve membrane permeability .
Physicochemical Properties
- Molecular Weight: The target compound’s estimated molecular weight (~450–500 g/mol) is higher than pyrazolo[4,3-c]quinolines (443 g/mol for 8h, ) but comparable to oxazoloquinoxalines (~400–480 g/mol) .
- Solubility: The carbonyl and pyrrolidine groups may increase aqueous solubility relative to halogenated quinolines () but reduce it compared to amino-substituted pyrazoloquinolines .
Key Research Findings
- Structural Uniqueness: The fusion of pyrazolo-oxazine and quinoxaline is unprecedented in the literature reviewed, offering novel electronic properties for drug design .
- Activity Gaps: While oxazoloquinoxalines show promise in photodynamic therapy (), the target compound’s pyrrolidine linker may favor kinase inhibition, a hypothesis requiring validation .
- Synthetic Challenges: Efficient coupling of the sterically hindered pyrrolidin-3-yloxy group to quinoxaline remains unverified in the evidence, necessitating optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
